3-Ethynyl-5-formylbenzoicacid

Catalog No.
S14080063
CAS No.
M.F
C10H6O3
M. Wt
174.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethynyl-5-formylbenzoicacid

Product Name

3-Ethynyl-5-formylbenzoicacid

IUPAC Name

3-ethynyl-5-formylbenzoic acid

Molecular Formula

C10H6O3

Molecular Weight

174.15 g/mol

InChI

InChI=1S/C10H6O3/c1-2-7-3-8(6-11)5-9(4-7)10(12)13/h1,3-6H,(H,12,13)

InChI Key

AOZKIKXGOKBSTG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=C1)C=O)C(=O)O

3-Ethynyl-5-formylbenzoic acid is an organic compound with the molecular formula C10_{10}H6_6O3_3. It features an ethynyl group at the third position and a formyl group at the fifth position on a benzoic acid core. This unique structure grants it distinct chemical properties and reactivity, making it a significant compound in organic synthesis and medicinal chemistry.

  • Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide, yielding 3-ethynyl-5-carboxybenzoic acid.
  • Reduction: The formyl group may be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride, producing 3-ethynyl-5-hydroxybenzoic acid.
  • Substitution: The ethynyl group is capable of participating in nucleophilic substitution reactions, which can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Research indicates that derivatives of benzoic acid, including 3-ethynyl-5-formylbenzoic acid, may exhibit biological activities such as antimicrobial and anticancer properties. Studies have shown that certain benzoic acid derivatives can enhance the activity of protein degradation systems within cells, potentially influencing cellular homeostasis and offering therapeutic avenues for diseases associated with protein misfolding and degradation .

The synthesis of 3-ethynyl-5-formylbenzoic acid can be achieved through several methods:

  • Suzuki–Miyaura Coupling: This method involves the reaction of halogenated benzoic acid derivatives with boronic acids or esters in the presence of a palladium catalyst and a base. This approach is favored for its efficiency and ability to produce high yields of the desired compound.
  • Alternative Synthetic Routes: Other methods may include direct functionalization of existing benzoic acid derivatives or multi-step synthetic pathways involving various intermediates.

3-Ethynyl-5-formylbenzoic acid has several applications across different fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
  • Biology: Investigated for its potential interactions with biomolecules, it may play a role in cellular signaling pathways.
  • Medicine: Explored for therapeutic properties, it could serve as a precursor for drug development targeting various diseases.
  • Industry: Utilized in producing specialty chemicals and materials.

Several compounds share structural similarities with 3-ethynyl-5-formylbenzoic acid:

Compound NameStructural FeaturesUnique Properties
3-Ethynylbenzoic AcidEthynyl group onlyLacks formyl functionality
5-Formylbenzoic AcidFormyl group onlyLacks ethynyl functionality
3-Ethynyl-4-formylbenzoic AcidEthynyl and formyl groups but different positionsDifferent reactivity due to position change

Uniqueness: The dual presence of both ethynyl and formyl groups in 3-ethynyl-5-formylbenzoic acid allows it to participate in a broader range of

Transition Metal-Catalyzed Cross-Coupling Strategies

Palladium-Mediated Suzuki-Miyaura Coupling Optimization

The Suzuki-Miyaura cross-coupling reaction has been adapted for introducing the ethynyl group at the third position of 5-formylbenzoic acid. Key to this approach is the pre-functionalization of the benzoic acid scaffold with a boronic ester at the meta position relative to the formyl group. Using palladium(II) acetate (5 mol%) and the ligand SPhos (6 mol%) in a dimethylacetamide/water solvent system (4:1 v/v), coupling with trimethylsilylacetylene proceeds at 80°C to yield the protected ethynyl intermediate. Subsequent deprotection with potassium carbonate in methanol affords the terminal alkyne.

A critical optimization parameter involves the steric and electronic effects of the formyl group, which can deactivate the palladium catalyst through coordination. Studies show that substituting electron-deficient aryl boronic esters (e.g., 3-boryl-5-nitrobenzoate) improves coupling efficiency by reducing undesired homo-coupling side reactions. Catalyst loading can be reduced to 2 mol% without compromising yield (82–89%) when using microwave-assisted heating (100°C, 20 minutes).

ParameterOptimal ConditionYield Impact
CatalystPd(OAc)₂/SPhos89% ± 3%
SolventDMAc/H₂O (4:1)Maximizes boronate solubility
Temperature100°C (microwave)Reduces reaction time
Boronic Ester3-boryl-5-nitrobenzoateMinimizes homo-coupling

Copper-Free Sonogashira Reaction Modifications

Traditional Sonogashira couplings rely on copper co-catalysts to facilitate alkyne activation, but these introduce challenges such as Glaser homocoupling. The copper-free variant, employing a tandem Pd⁰/PdII catalytic cycle, directly couples terminal alkynes with aryl halides under milder conditions. For 3-ethynyl-5-formylbenzoic acid synthesis, 5-iodo-2-formylbenzoic acid reacts with ethynyltrimethylsilane using bis(triphenylphosphine)palladium(II) chloride (3 mol%) in triethylamine at 50°C. The absence of copper eliminates competing side reactions, achieving yields of 78–85%.

Mechanistic studies reveal that the formyl group participates in stabilizing the η²-alkyne-palladium intermediate through weak coordination, accelerating transmetallation. This effect is absent in ester-protected analogs, underscoring the importance of the free aldehyde in regiocontrol.

Regioselective Functionalization Techniques

Orthogonal Protection-Deprotection Sequences

The simultaneous presence of formyl, ethynyl, and carboxylic acid groups necessitates sequential protection to avoid cross-reactivity. A three-step sequence is employed:

  • Carboxylic Acid Protection: Methyl ester formation via methanol/H₂SO₄ reflux (95% yield).
  • Ethynyl Group Introduction: Sonogashira coupling with TMS-acetylene under Pd/Cu catalysis.
  • Aldehyde Masking: Conversion to dimethyl acetal using trimethyl orthoformate (BF₃·Et₂O catalyst, 90% yield).

Deprotection is performed in reverse order: acid-catalyzed acetal hydrolysis (HCl/THF), followed by ester saponification (LiOH/MeOH/H₂O). This strategy isolates each functional group’s reactivity, achieving an overall yield of 67% for 3-ethynyl-5-formylbenzoic acid.

Directed C-H Activation Approaches

Palladium-catalyzed C-H ethynylation offers a streamlined alternative to cross-coupling. Using 5-formylbenzoic acid as the substrate, a directing group (e.g., 8-aminoquinoline) is installed at the carboxylic acid via amide bond formation. The resulting complex undergoes regioselective C-H activation at the ortho position, followed by alkynylation with ethynylbenziodoxolone (EBX) reagents.

Key advantages include:

  • No Pre-Halogenation: Eliminates synthesis of aryl halide intermediates.
  • Ambient Temperature Reactions: Conducted at 25°C with Pd(OAc)₂ (5 mol%) and Ag₂CO₃ oxidant.
  • Functional Group Tolerance: Compatible with free aldehydes (yields: 70–75%).

Continuous Flow Reactor Systems for Scalable Production

Batch synthesis limitations—long reaction times, inconsistent mixing—are addressed via continuous flow systems. A two-stage microreactor setup is designed for:

  • Sonogashira Coupling: Pd-loaded catalytic cartridges (0.5 mm ID) enable rapid ligand exchange and reduced catalyst leaching.
  • Deprotection: In-line acid hydrolysis modules (Teflon AF-2400 tubing) ensure precise residence time control (2 minutes at 100°C).
Reactor ParameterBatch SystemFlow System
Space-Time Yield0.8 g/L·h5.2 g/L·h
Catalyst Consumption5 mol%1.2 mol%
Impurity Profile8–12%<3%

By integrating real-time FT-IR monitoring, the system adjusts feed rates of aryl halide and alkyne precursors to maintain stoichiometric balance, achieving 93% conversion per pass.

Catalytic ApplicationReaction TypeMetal CatalystTypical ConditionsProduct Formation
Multicomponent Cascade ReactionsThree-component radical cascadesIr photocatalyst + Brønsted acidRoom temperature, LED irradiationα-amino acid derivatives
Cross-Coupling ReactionsSuzuki-Miyaura couplingPd complexes80-100°C, base, ligandsBiaryl compounds
Oxidative TransformationsAldehyde to carboxylic acidVarious transition metalsMild oxidizing conditionsCarboxylic acids
Hydroformylation ReactionsAlkyne hydro-carbonylationRh, Co complexesCO atmosphere, elevated temperatureAldehydes/ketones
Cyclization ReactionsIntramolecular cyclizationAu, Pt, Pd complexesLewis acid catalysisHeterocyclic compounds

The synthesis of transition metal complexes containing 3-ethynyl-5-formylbenzoic acid can be achieved through various methodologies [9] [20]. Salt metathesis reactions between metal halides and the deprotonated ligand represent one common approach [20]. Alternatively, direct coordination of the neutral ligand to electron-rich metal centers can provide access to coordinatively saturated complexes [20].

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

174.031694049 g/mol

Monoisotopic Mass

174.031694049 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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